molecular formula C15H10O3 B15089991 2-Phenyl-benzofuran-5-carboxylic acid CAS No. 190067-62-0

2-Phenyl-benzofuran-5-carboxylic acid

Cat. No.: B15089991
CAS No.: 190067-62-0
M. Wt: 238.24 g/mol
InChI Key: HLWOSXUWYFVNLB-UHFFFAOYSA-N
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Description

2-Phenyl-benzofuran-5-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products The structure of this compound consists of a benzofuran ring fused with a phenyl group and a carboxylic acid functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some of the advanced techniques employed in the industrial synthesis of complex benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Phenyl-benzofuran-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug development for treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-Phenyl-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, some benzofuran derivatives have been shown to inhibit the activity of Pim-1 kinase, a target involved in cancer cell proliferation . The presence of functional groups at specific positions on the benzofuran ring can significantly influence its biological activity and selectivity .

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Shares a similar core structure but lacks the phenyl group at the 2-position.

    Coumarilic acid: Another benzofuran derivative with different substituents.

    Psoralen: A naturally occurring benzofuran derivative with notable biological activities.

Uniqueness: 2-Phenyl-benzofuran-5-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

190067-62-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenyl-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10/h1-9H,(H,16,17)

InChI Key

HLWOSXUWYFVNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O

Origin of Product

United States

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